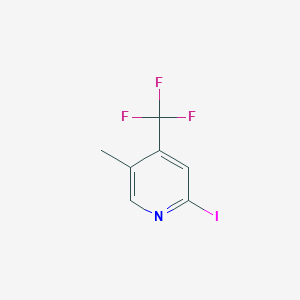
2-Iodo-5-methyl-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-5-methyl-4-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H5F3IN. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of iodine, methyl, and trifluoromethyl groups makes it a valuable intermediate in various chemical syntheses, particularly in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methyl-4-(trifluoromethyl)pyridine typically involves halogenation and functional group transformations. One common method is the iodination of 5-methyl-4-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent like nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters like temperature, pressure, and reactant concentrations are crucial. Catalysts and phase-transfer agents can also be employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-methyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the iodine atom, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products:
Nucleophilic Substitution: 2-Amino-5-methyl-4-(trifluoromethyl)pyridine, 2-Thio-5-methyl-4-(trifluoromethyl)pyridine.
Oxidation: 2-Iodo-5-carboxy-4-(trifluoromethyl)pyridine.
Reduction: 5-Methyl-4-(trifluoromethyl)pyridine.
Scientific Research Applications
2-Iodo-5-methyl-4-(trifluoromethyl)pyridine is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of antiviral, antibacterial, and anticancer agents.
Industry: Employed in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methyl-4-(trifluoromethyl)pyridine depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific active sites or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing molecular interactions and stability.
Comparison with Similar Compounds
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-iodopyridine
- 2-Iodo-5-methylthiophene
Comparison: Compared to 2-Iodo-5-methyl-4-(trifluoromethyl)pyridine, these compounds differ in their substituents and reactivity:
- 2-Iodo-5-(trifluoromethyl)pyridine: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain nucleophilic substitution reactions.
- 2-Chloro-5-iodopyridine: Contains a chlorine atom instead of a trifluoromethyl group, which affects its electronic properties and reactivity.
- 2-Iodo-5-methylthiophene: A thiophene derivative, which has different aromaticity and reactivity compared to pyridine derivatives.
This compound stands out due to its unique combination of iodine, methyl, and trifluoromethyl groups, offering distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C7H5F3IN |
|---|---|
Molecular Weight |
287.02 g/mol |
IUPAC Name |
2-iodo-5-methyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5F3IN/c1-4-3-12-6(11)2-5(4)7(8,9)10/h2-3H,1H3 |
InChI Key |
MTICMSXQEHRJAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


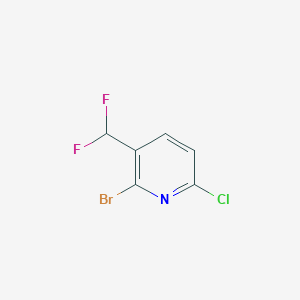
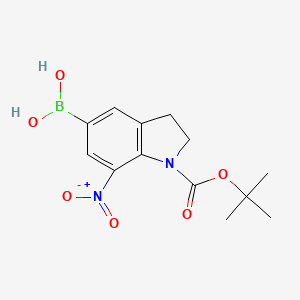

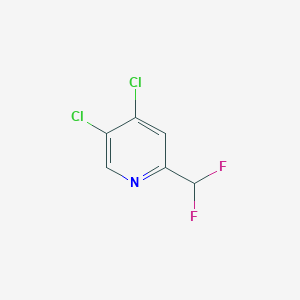
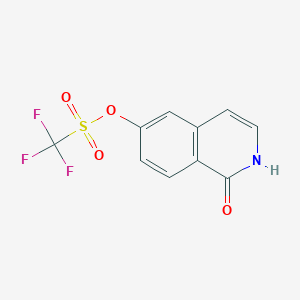
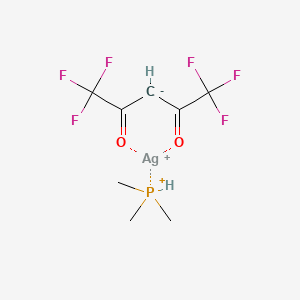
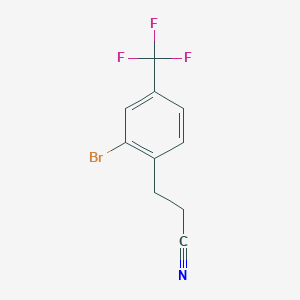
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol](/img/structure/B12969007.png)
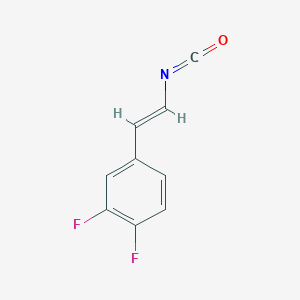
![5'-Chlorospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B12969015.png)
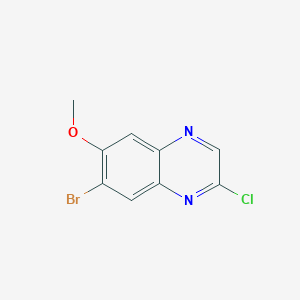
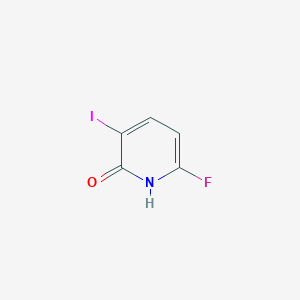
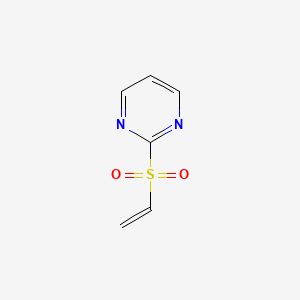
![5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one](/img/structure/B12969048.png)
